molecular formula C20H31N3O B7633243 N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide

Cat. No. B7633243
M. Wt: 329.5 g/mol
InChI Key: HQUAQNVUUFZYSE-UHFFFAOYSA-N
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Description

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide, also known as BTCP, is a synthetic compound that has been extensively studied for its potential pharmacological effects. BTCP belongs to the class of compounds known as pyrrolidine carboxamides, which have been shown to have a wide range of biological activities. In

Mechanism of Action

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide acts as a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels has been shown to have a positive effect on various neurological disorders, such as Parkinson's disease and ADHD.
Biochemical and physiological effects:
N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to an increase in motor activity and a decrease in impulsivity. N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide has also been shown to have an effect on the levels of other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide has several advantages for lab experiments. It is a potent inhibitor of the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide also has some limitations. It has been shown to have a high affinity for other transporters, such as the norepinephrine transporter, which can lead to off-target effects.

Future Directions

For the study of N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide include the development of more selective inhibitors of the dopamine transporter and the exploration of its potential use in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide involves the reaction of 2-benzylcyclopentanone with N,N-dimethylformamide dimethyl acetal in the presence of sodium hydride. The resulting intermediate is then reacted with pyrrolidine-1-carboxylic acid to yield N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide. This method has been optimized to produce high yields of N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide with good purity.

Scientific Research Applications

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential pharmacological effects. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide a potential candidate for the treatment of various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O/c1-22(2)14-17-11-12-23(15-17)20(24)21-19-10-6-9-18(19)13-16-7-4-3-5-8-16/h3-5,7-8,17-19H,6,9-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUAQNVUUFZYSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCN(C1)C(=O)NC2CCCC2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide

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